molecular formula C8H13NO2 B2842336 N-[(3R)-Oxan-3-yl]prop-2-enamide CAS No. 2223114-14-3

N-[(3R)-Oxan-3-yl]prop-2-enamide

Cat. No. B2842336
CAS RN: 2223114-14-3
M. Wt: 155.197
InChI Key: TUFRDESXTCEHSS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R)-Oxan-3-yl]prop-2-enamide, also known as 3R-Oxan-3-ylacrylic acid amide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxan derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[(3R)-Oxan-3-yl]prop-2-enamide is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by inhibiting specific enzymes or proteins involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that N-[(3R)-Oxan-3-yl]prop-2-enamide can induce apoptosis (programmed cell death) in cancer cells. The compound has also been reported to inhibit the growth of various fungal and bacterial strains. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[(3R)-Oxan-3-yl]prop-2-enamide in laboratory experiments is its potential therapeutic applications. However, one limitation is that the compound may not be easily accessible or cost-effective for some researchers.

Future Directions

There are several future directions for research on N-[(3R)-Oxan-3-yl]prop-2-enamide. These include:
1. Further investigation of the compound's mechanism of action and potential targets for therapeutic intervention.
2. Development of more efficient and cost-effective methods for synthesizing the compound.
3. Exploration of the compound's potential use in the treatment of neurodegenerative diseases.
4. Investigation of the compound's safety and toxicity profile.
5. Development of analogs with improved therapeutic properties.
In conclusion, N-[(3R)-Oxan-3-yl]prop-2-enamide is a promising compound that has potential therapeutic applications. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and future research directions are aimed at further exploring its potential uses in disease treatment.

Synthesis Methods

The synthesis of N-[(3R)-Oxan-3-yl]prop-2-enamide involves the reaction of 3R-hydroxyoxan-3-ylacrylic acid with thionyl chloride and then with ammonia. The resulting product is purified to obtain the desired compound. Other methods of synthesis have also been reported, including the use of acryloyl chloride and oxan-3-ol.

Scientific Research Applications

N-[(3R)-Oxan-3-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antifungal, and antimicrobial properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(3R)-oxan-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-8(10)9-7-4-3-5-11-6-7/h2,7H,1,3-6H2,(H,9,10)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFRDESXTCEHSS-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@@H]1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R)-Oxan-3-yl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.